Cas no 5408-44-6 ((1-(3,5-dibromo-4-hydroxyphenyl)pentan-1-one ))

(1-(3,5-dibromo-4-hydroxyphenyl)pentan-1-one ) structure
5408-44-6 structure
Product Name:(1-(3,5-dibromo-4-hydroxyphenyl)pentan-1-one )
CAS No:5408-44-6
MF:C11H12Br2O2
MW:336.019782066345
CID:939614
PubChem ID:223318
Update Time:2025-04-19

(1-(3,5-dibromo-4-hydroxyphenyl)pentan-1-one ) Chemical and Physical Properties

Names and Identifiers

    • (1-(3,5-dibromo-4-hydroxyphenyl)pentan-1-one )
    • 1-(3,5-dibromo-4-hydroxyphenyl)pentan-1-one
    • 1-(3,5-Dibrom-2,4-dihydroxy-phenyl)-propan-1-on
    • 1-(3,5-Dibrom-4-hydroxy-phenyl)-pentan-1-on
    • 1-(3,5-dibromo-2,4-dihydroxy-phenyl)-propan-1-one
    • 1-(3,5-dibromo-2-hydroxy-phenyl)-propan-1-one
    • 1-(3,5-dibromo-4-hydroxy-phenyl)-pentan-1-one
    • 1-< 3,5-Dibrom-2-hydroxy-phenyl> -propan-1-on
    • 1-Propanone, 1-(3,5-dibromo-2,4-dihydroxyphenyl)-
    • 2,4-Dihydroxy-3
    • 3',5'-dibromo-2'-hydroxy-propiophenone
    • 4,6-Dibrom-2-propionyl-phenol
    • CTK1I4777
    • 1-(3,5-dibromo-4-hydroxyphenyl)-1-pentanone
    • NSC-10846
    • DTXSID70968921
    • 5408-44-6
    • NSC10846
    • Inchi: 1S/C11H12Br2O2/c1-2-3-4-10(14)7-5-8(12)11(15)9(13)6-7/h5-6,15H,2-4H2,1H3
    • InChI Key: SQZFPBSQOUVUJT-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C=1)C(CCCC)=O)Br)O

Computed Properties

  • Exact Mass: 333.92036
  • Monoisotopic Mass: 333.92
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.669
  • Boiling Point: 374.4°C at 760 mmHg
  • Flash Point: 180.2°C
  • Refractive Index: 1.584
  • PSA: 37.3
  • LogP: 4.29010
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